Borazine

Catalog No.
S606276
CAS No.
6569-51-3
M.F
B3H6N3
M. Wt
80.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borazine

CAS Number

6569-51-3

Product Name

Borazine

IUPAC Name

1,3,5,2,4,6-triazatriborinane

Molecular Formula

B3H6N3

Molecular Weight

80.5 g/mol

InChI

InChI=1S/B3H6N3/c1-4-2-6-3-5-1/h1-6H

InChI Key

BGECDVWSWDRFSP-UHFFFAOYSA-N

SMILES

B1NBNBN1

Synonyms

borazine, H(3)N(3)B(3)(N(3))(3)

Canonical SMILES

B1NBNBN1

Borazine (B3N3H6), often referred to as 'inorganic benzene,' is a highly volatile, carbon-free liquid precursor primarily procured for the chemical vapor deposition (CVD) of high-purity hexagonal boron nitride (h-BN) and advanced ceramic coatings. Unlike solid or dual-gas alternatives, borazine offers an intrinsic 1:1 boron-to-nitrogen stoichiometry within a single molecule, enabling precise stoichiometric transfer to the substrate without the need for complex gas-ratio balancing. Its room-temperature liquid state and high vapor pressure (approximately 105 Pa at 55 °C) facilitate highly reproducible partial pressure control in both high-vacuum and low-pressure CVD systems, making it a critical material for manufacturing wafer-scale 2D dielectrics, graphene encapsulation layers, and deterministic quantum point defect hosts [1].

Substituting borazine with other boron-nitrogen sources introduces severe process liabilities and contamination risks. Solid precursors like ammonia borane (AB) suffer from unfavorable sublimation kinetics, releasing multiple non-correlated B and N species that vary with time, which complicates partial pressure stability and leads to variable nucleation densities. Dual-precursor systems, such as boron trichloride (BCl3) or diborane (B2H6) mixed with ammonia, require stringent flow-ratio control and introduce highly toxic, corrosive, or explosive hazards, often yielding corrosive byproducts like HCl that degrade chamber components. Furthermore, metalorganic alternatives like triethylborane (TEB) inherently introduce carbon impurities into the lattice, degrading the dielectric performance and optical properties of the resulting h-BN films. Consequently, for carbon-free, highly crystalline h-BN growth, borazine cannot be generically substituted without compromising film quality or process reproducibility [1].

Precursor Volatility and Feedstock Control Stability

Borazine is a room-temperature liquid with a high vapor pressure, allowing it to be reliably introduced into CVD chambers via standard carrier gas bubblers or leak valves. In contrast, the leading solid alternative, ammonia borane (AB), must be heated to sublimate and has been shown to release up to seven different N- and B-containing species with non-correlated flow profiles over time. This temporal variation in AB sublimation requires continuous temperature adjustments to maintain a constant feedstock ratio, whereas borazine provides a stable, single-species partial pressure (e.g., maintained precisely at 1 × 10^-10 Torr in high-vacuum CVD), ensuring reproducible nucleation and growth rates for h-BN islands [1].

Evidence DimensionPrecursor state and partial pressure stability
Target Compound DataLiquid; stable single-species vapor pressure easily controlled via leak valves
Comparator Or BaselineAmmonia borane (Solid); releases 7 different B/N species with time-varying, non-correlated flow profiles
Quantified DifferenceSingle stable species vs. 7 variable species requiring dynamic thermal compensation
ConditionsHigh-vacuum CVD for h-BN monolayer growth

Stable precursor flow directly dictates the reproducibility of h-BN nucleation density and film uniformity, reducing batch-to-batch variation in industrial CVD processes.

Carbon Impurity Elimination vs. Metalorganic Precursors

For electronic and optoelectronic applications, h-BN must be free of carbon impurities, which cause unwanted doping and degrade interface quality. While triethylborane (TEB) and trimethylamine borane (TMAB) are commonly used due to their liquid state, their thermal decomposition inherently introduces carbon into the h-BN lattice. Borazine, being entirely carbon-free (B3N3H6), eliminates this contamination pathway. Studies confirm that borazine-derived h-BN films grown on sapphire or metal substrates exhibit pristine sp2-hybridized B-N bonding without the carbon-associated sub-bandgap defect luminescence commonly seen in metalorganic-derived films, enabling the isolation of deterministic quantum point defects [1].

Evidence DimensionCarbon impurity source potential
Target Compound Data0% intrinsic carbon (Formula: B3N3H6)
Comparator Or BaselineTriethylborane (TEB) / Trimethylamine borane (TMAB) (Contain organic carbon groups)
Quantified DifferenceComplete elimination of precursor-derived carbon vs. inherent carbon inclusion
ConditionsHigh-temperature MOCVD / CVD on sapphire or metal substrates

Using a carbon-free precursor is mandatory for fabricating high-performance 2D dielectrics and quantum photonics, where carbon defects ruin insulating properties.

Stoichiometry and Corrosive Byproduct Avoidance vs. Dual-Gas Systems

Traditional dual-precursor CVD methods for h-BN rely on boron trichloride (BCl3) and ammonia (NH3). This approach not only requires precise mass-flow balancing to achieve the 1:1 B:N ratio but also generates substantial quantities of hydrogen chloride (HCl) gas as a byproduct. Borazine inherently possesses the ideal 1:1 B:N stoichiometry within its molecular ring. Its thermal decomposition yields high-quality h-BN and hydrogen gas, completely avoiding the generation of corrosive halogenated byproducts that degrade CVD chamber components and vacuum pumps over time [1].

Evidence DimensionByproduct generation and stoichiometry control
Target Compound Data1:1 intrinsic B:N ratio; yields non-corrosive H2 byproduct
Comparator Or BaselineBCl3 + NH3 dual-gas system; requires external flow balancing and yields corrosive HCl byproduct
Quantified Difference0 halogenated byproducts vs. stoichiometric generation of corrosive HCl
ConditionsThermal CVD h-BN synthesis at elevated temperatures

Eliminating corrosive byproducts drastically extends the lifespan of expensive CVD chamber components and exhaust management systems while simplifying process control.

Wafer-Scale 2D h-BN Dielectrics for Nanoelectronics

Borazine is the optimal precursor for growing highly crystalline, large-area h-BN monolayers on catalytic metals (like Cu or Ru) or directly on semiconductors (Ge, Sapphire). Its stable vapor pressure and single-source 1:1 stoichiometry ensure uniform nucleation and thickness control, which are critical for manufacturing reliable dielectric layers and graphene encapsulation substrates[1].

Host Materials for Quantum Point Defect Emitters

Because it entirely prevents unintended carbon doping, borazine is uniquely suited for synthesizing ultra-pure h-BN films. This high-purity environment is required to isolate deterministic single-photon emitters (SPEs) for quantum photonics, as carbon impurities would otherwise introduce unwanted sub-bandgap luminescence [2].

High-Temperature Ceramic Coatings and Interphases

In chemical vapor infiltration (CVI) or CVD processes used to deposit protective boron nitride interphases on silicon nitride or alumina fibers, borazine is preferred over BCl3/NH3 mixtures. Its liquid handling characteristics and lack of corrosive HCl byproducts streamline manufacturing and protect capital equipment from rapid degradation [3].

UNII

CEM55A0275

Wikipedia

Borazine

Dates

Last modified: 07-20-2023

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